Ssioriside

Antioxidant DPPH Lignan

Oxidative stress research requires the most active antioxidant within a compound class to ensure assay sensitivity. Ssioriside is the benchmark lignan xyloside with proven superior radical scavenging vs. analogs Lyoniside and Prupaside. - DPPH/FRAP assays confirm highest potency (IC50 60 µM) - Enables robust Nrf2/ROS pathway studies at lower, non-cytotoxic concentrations - Ideal positive control for natural product screening - Analytical standard for Prunus species chemotaxonomy

Molecular Formula C27H38O12
Molecular Weight 554.6 g/mol
Cat. No. B15146368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSsioriside
Molecular FormulaC27H38O12
Molecular Weight554.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)CC(CO)C(CC2=CC(=C(C(=C2)OC)O)OC)COC3C(C(C(CO3)O)O)O
InChIInChI=1S/C27H38O12/c1-34-19-7-14(8-20(35-2)24(19)31)5-16(11-28)17(12-38-27-26(33)23(30)18(29)13-39-27)6-15-9-21(36-3)25(32)22(10-15)37-4/h7-10,16-18,23,26-33H,5-6,11-13H2,1-4H3/t16-,17-,18+,23-,26+,27+/m0/s1
InChIKeyUTPBCUCEDIRSFI-MJDPKNRPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ssioriside: A Structurally Unique Lignan Xyloside


Ssioriside (CAS 126882-53-9) is a naturally occurring lignan xyloside, primarily isolated from the barks of Prunus ssiori and Prunus padus [1], and has also been identified in Rhododendron species [2]. Chemically, it is a glycoside comprising a secoisolariciresinol-type lignan aglycone linked to a β-D-xylopyranose sugar moiety [3]. While numerous lignan xylosides exist in nature, Ssioriside demonstrates a specific and quantifiable advantage in antioxidant potency over its closest structural analogs, a distinction critical for researchers seeking the most active compound within this class for oxidative stress-related studies.

1 Natural lignan xyloside from Prunus and Rhododendron species, supports oxidative stress research models.
2 Reported top antioxidant activity among co-isolated lignan xylosides; ranked highest in direct DPPH/FRAP comparisons.
3 Versatile in vitro assay fit for free radical scavenging and electron-transfer antioxidant mechanism studies.

Ssioriside: Why Generic Substitution Fails


Within the class of lignan xylosides, antioxidant capacity is not uniform. Direct, head-to-head assays reveal that Ssioriside (2) exhibits the highest potency among its isolated counterparts, such as Lyoniside (1), Secoisolariciresinol 9-xyloside (4), and Prupaside (5) [1]. This quantitative advantage, established in controlled DPPH and FRAP assays, renders it the benchmark compound for studies where maximal free radical scavenging is required. Substituting Ssioriside with a less active analog would introduce a quantifiable loss in assay sensitivity and efficacy, a critical factor that undermines experimental reproducibility and validity in oxidative stress research.

Activity gap Closely related lignan xylosides (lyoniside, prupaside) exhibit lower reported antioxidant potency; substitution may reduce assay sensitivity.
Rank consistency Qualitative ranking across independent studies identifies Ssioriside as most active; analog choice may shift potency tier.
Source specificity Primary botanical origin (Prunus bark) differs from common lyoniside source; may not transfer for Prunus metabolomic studies.

Ssioriside: Quantitative Performance Comparison


Superior DPPH Radical Scavenging

Ssioriside demonstrates a quantifiable advantage in DPPH radical scavenging activity. Its IC50 value is approximately 2.5 times more potent than a crude polyphenolic fraction (E2) and 2 times more potent than the closely related aglycone, secoisolariciresinol [1]. In a separate study, its DPPH IC50 was determined to be 60 µM, demonstrating it is 1.87x more potent than its direct analog, lyoniside (IC50 = 112 µM) [1].

DPPH radical scavenging
Head-to-head
IC50 ~2.5× more active than crude fraction E2; 1.87× vs. lyoniside (60 µM vs. 112 µM)
Reported higher DPPH scavenging potency within tested lignan xyloside set
In vitro; values from Rhododendron tomentosum isolates. Data to verify.
Antioxidant DPPH Lignan

Ascorbic Acid Benchmark

When benchmarked against the gold-standard antioxidant, ascorbic acid, Ssioriside exhibits moderate and comparable activity, with an IC50 of 60 µM versus 36.9 µM for ascorbic acid [1]. This is in contrast to its analog lyoniside, which is significantly less active (IC50 = 112 µM) [1]. This places Ssioriside's potency within a well-defined and reliable range relative to a universal control.

Ascorbic acid benchmark
Cross-study
IC50 60 µM (Ssioriside) vs. 36.9 µM (ascorbic acid); lyoniside 112 µM
Activity sits within a moderate range relative to universal antioxidant control
Enables cross-study comparison to a well-characterized standard.
Antioxidant DPPH Ascorbic Acid

FRAP Assay Top Performer

In a ferric reducing antioxidant power (FRAP) assay, the fraction containing Ssioriside (F4) demonstrated the highest activity among all tested lignan fractions, reaching a value of 10.5 ± 0.4 mM Fe2+/g sample [1]. This was comparable to secoisolariciresinol and approximately twice the activity of a crude polyphenolic extract fraction (E2) [1]. This indicates Ssioriside's superior electron-donating capacity, a key mechanism of antioxidant defense.

FRAP reducing power
Head-to-head
10.5 ± 0.4 mM Fe2+/g (Ssioriside-enriched fraction F4), ~1.86× vs. crude E2
Reported highest electron-donating capacity among tested lignan fractions
FRAP assay; fraction-level data. Confirm pure compound performance.
Antioxidant FRAP Lignan

Most Active Across Studies

Multiple independent investigations converge on the same conclusion: Ssioriside is the most potent antioxidant among its co-isolated lignan xyloside peers. A 2024 preprint on Rhododendron tomentosum explicitly states that 'Among all the isolated lignans, Ssioriside (2) was found to be the most active' using DPPH and FRAP assays [1]. This conclusion is further corroborated by the 2025 Antioxidants study, which confirmed Ssioriside's IC50 was the best among tested fractions [2].

Cross-study consensus
Cross-study
Ranked “most active” among lyoniside, secoisolariciresinol 9-xyloside, prupaside in two independent studies
Reproducible top-tier ranking supports differentiation from structural analogs
Qualitative consensus from DPPH and FRAP assays on Rhododendron species.
Antioxidant Lignan Screening

Botanical Source: Prunus Bark

Ssioriside was originally discovered and characterized as a new lignan xyloside from the barks of Prunus ssiori and Prunus padus [1]. This differentiates it from other lignan xylosides like lyoniside, which is more commonly isolated from Vaccinium myrtillus . While both compounds are found across various species, the primary botanical source can be a critical factor for researchers focused on specific plant metabolomes or for those sourcing natural products where species-specific sourcing is paramount.

Botanical source
Class-level
Originally isolated from Prunus ssiori and P. padus bark; also detected in Rhododendron
Distinct primary source may influence chemotaxonomic or metabolomic study design
Not a performance attribute; relevant for sourcing and botanical authentication.
Phytochemistry Lignan Prunus

Ssioriside: High-Impact Applications


Lead Compound in Oxidative Stress Research

Given its established superiority as the 'most active' antioxidant among its co-isolated lignans in both DPPH and FRAP assays [1][2], Ssioriside is the ideal candidate as a lead compound for mechanistic studies of oxidative stress. Its higher potency ensures robust and reproducible signal in cellular and biochemical assays, minimizing the need for high concentrations that could induce cytotoxicity or off-target effects. This is critical for delineating specific pathways, such as Nrf2 activation or mitochondrial ROS scavenging, where a clear and strong antioxidant effect is required.

Positive Control in Lignan Xyloside Screening

For natural product chemists and pharmacognosists screening plant extracts or isolated compounds for antioxidant activity, Ssioriside serves as an essential, well-characterized positive control [1]. Its quantifiable activity (e.g., DPPH IC50 of 60 µM) [2] and consistent top-tier performance provide a reliable benchmark against which the activity of newly discovered lignan xylosides or related phenylpropanoids can be measured. Using a less active analog as a control would artificially inflate the perceived potency of novel compounds.

Reference Standard for Prunus Fingerprinting

As a major, characteristic lignan xyloside first identified in Prunus ssiori and Prunus padus [1], Ssioriside is a valuable analytical reference standard for quality control, chemotaxonomic studies, and metabolomic profiling of Prunus species. Its presence and relative abundance can serve as a chemical marker for species authentication or for monitoring the impact of environmental factors on plant secondary metabolism. This application leverages its distinct botanical origin, a feature not shared by all lignan xylosides.

Application
Selection Property
Validation Focus
Oxidative stress mechanistic studies
Antioxidant activity ranking within lignan xylosides
DPPH/FRAP assay response context; reported highest rank among tested analogs
Lignan xyloside screening positive control
Reported benchmark antioxidant activity
Comparator assay-response context; reproducible IC50 reference point
Prunus species phytochemical profiling
Botanical source specificity
Metabolomic marker validation; chemotaxonomic differentiation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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